

# Quantitative Data on HDTMS-Modified Materials

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## Compound Focus: Hexadecyltrimethoxysilane

CAS No.: 16415-12-6

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The table below summarizes key performance data from recent studies utilizing HDTMS to create hydrophobic surfaces.

Material System	Key Performance Metric	Result	Experimental Conditions	Citation
PVDF-SiO <sub>2</sub> -HDTMS Hollow Fiber Membrane	CO <sub>2</sub> Mass Transfer Flux Decline	Initial flux: (2.39 × 10 <sup>-3</sup> ) mol/m <sup>2</sup> s Final flux (20 days): (2.31 × 10 <sup>-3</sup> ) mol/m <sup>2</sup> s <b>Decline: 3%</b>	Inlet Gas: CO <sub>2</sub> /N <sub>2</sub> (19/81, v/v), 20 mL/min Absorbent: 1 mol/L DEA, 50 mL/min; 20-day operation [1] [2]	ChNCs/HDTMS Coated Paper   Water Contact Angle   > <b>130°</b>   Coating: 2% ChNCs/HDTMS [3]
NMM@SiO <sub>2</sub> -OTMS vs. NMM@SiO <sub>2</sub> -HDTMS	Adsorption Capacity (CIP)	<b>OTMS:</b> 87.83 mg/g <b>HDTMS:</b> Lower than OTMS	pH: 6; Contact Time: 60 min; Initial Concentration: 250 mg/L [4]	Adsorption Capacity (CAP)   <b>OTMS:</b> 56.44 mg/g <b>HDTMS:</b> Lower than OTMS   pH: 6; Contact Time: 90 min; Initial Concentration: 250 mg/L [4]

## Experimental Protocols for HDTMS-Modified Materials

Here are detailed methodologies for the fabrication and testing of HDTMS-modified membranes and adsorbents.

## Protocol 1: Fabrication of PVDF-SiO<sub>2</sub>-HDTMS Composite Hollow Fiber Membranes [1] [2]

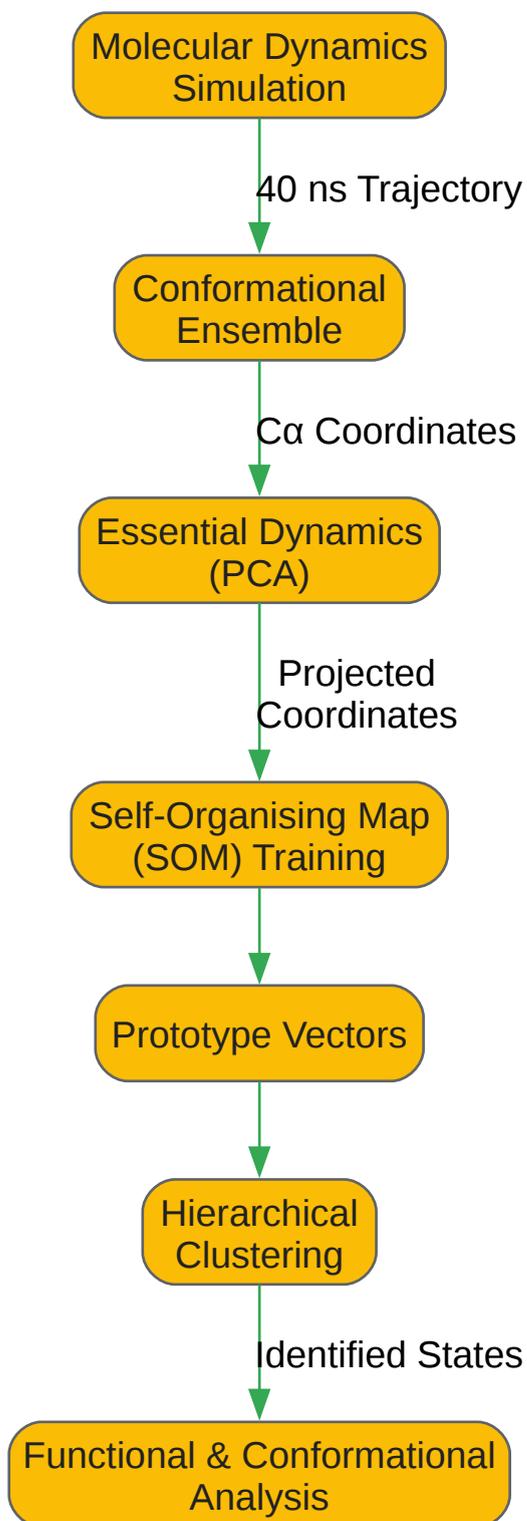
- **Dope Solution Preparation:**
  - Dry PVDF polymer pellets and nano-SiO<sub>2</sub> particles (50 nm, hydrophilic) in a vacuum oven at (70 °C) for 24 hours.
  - Gradually add the dehydrated PVDF to a magnetically stirred mixture of N-Methyl-2-pyrrolidone (NMP), ammonia water (25-28%), distilled water, and SiO<sub>2</sub> at (60 °C) until completely dissolved. The solution will gradually turn brown.
  - Allow the solution to stand for 12 hours.
  - Add HDTMS and stir at room temperature for another 12 hours to form a homogeneous dope.
  - Degas the dope under vacuum overnight before spinning.
- **Membrane Spinning:**
  - Use a dry-jet wet-spinning phase-inversion method.
  - Immediately after spinning, immerse the hollow-fiber membranes in pure ethanol for 15 minutes.
  - Store in water for 3 days to remove residual NMP and additives.
  - Immerse in methanol for one day to protect the formed pores.
  - Air-dry at room temperature to evaporate residual methanol.
- **Long-term Performance Test:**
  - Assemble the membranes into a gas-liquid contactor module.
  - Use a mixed gas (CO<sub>2</sub>/N<sub>2</sub> = 19/81, v/v) at a flow rate of 20 mL/min on the gas side.
  - Use 1 mol/L Diethanolamine (DEA) at a flow rate of 50 mL/min on the liquid absorbent side.
  - Monitor the CO<sub>2</sub> mass transfer flux over 20 days to assess stability.

## Protocol 2: Synthesis of HDTMS-Functionalized Magnetic Silica Adsorbents [4]

- **Functionalization:**
  - Synthesize or acquire a Natural Magnetic silica-coated material (NMM@SiO<sub>2</sub>) as the substrate.
  - Functionalize the NMM@SiO<sub>2</sub> with HDTMS to impart hydrophobic properties.
- **Adsorption Experiment:**
  - Set the solution pH to 6 using a buffer.
  - Contact the adsorbent with the target compounds (e.g., Ciprofloxacin CIP, Chloramphenicol CAP) at an initial concentration of 250 mg/L.
  - Agitate for a defined contact time (60 min for CIP, 90 min for CAP).
  - Separate the adsorbent and analyze the supernatant to determine the adsorption capacity.

## Workflow for Conformational & Functional Analysis

For a general approach to studying molecular conformations, a methodology combining Molecular Dynamics (MD) and data mining can be employed. The following diagram outlines a two-level approach using Self-Organising Maps (SOMs) and clustering, adaptable for analyzing HDTMS-conformation relationships [5].



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*Workflow for MD trajectory analysis using SOMs and clustering.*

## Guidance for Finding Deeper Conformational Data

The search results indicate that detailed molecular dynamics studies focusing **specifically** on the conformation of the HDTMS molecule itself are not readily available in the public literature. The existing research primarily investigates HDTMS as a component for modifying material surfaces.

To advance your research, I suggest the following:

- **Explore Specialized Databases:** Query databases like the **Cambridge Structural Database (CSD)** or **Protein Data Bank (PDB)** for structures containing the **hexadecyltrimethoxysilane** moiety or similar long-chain alkylsilanes.
- **Conduct Original Simulations:** If no data exists, consider performing **ab initio** calculations or classical **Molecular Dynamics (MD)** simulations of HDTMS in various environments (e.g., in vacuum, implicit solvent, or at a material interface) to generate the conformational data you need.
- **Leverage Related Work:** The workflow diagram above, based on a general methodology for protein conformational analysis [5], can be directly adapted to plan and analyze MD simulations of HDTMS.

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To cite this document: Smolecule. [Quantitative Data on HDTMS-Modified Materials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b704468#hdtms-molecular-conformation-studies>]

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